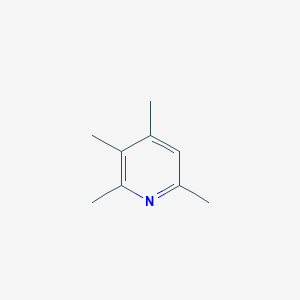
2,3,4,6-Tetramethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetramethylpyridine is an organic compound with the molecular formula C9H13N. It is a derivative of pyridine, characterized by the presence of four methyl groups attached to the 2nd, 3rd, 4th, and 6th positions of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetramethylpyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of pyridine with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under controlled conditions to ensure selective methylation at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetramethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2,3,4,6-Tetramethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetramethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple methyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes. It can modulate the activity of specific enzymes by binding to their active sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: Another methylated derivative of pyridine, known for its use as a hindered base in organic synthesis.
2,3,5,6-Tetramethylpyridine: Similar to 2,3,4,6-Tetramethylpyridine but with different methyl group positions, leading to distinct chemical properties.
Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct steric and electronic effects. This makes it particularly useful in selective catalytic reactions and as a precursor for synthesizing complex organic molecules .
Properties
CAS No. |
20820-82-0 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2,3,4,6-tetramethylpyridine |
InChI |
InChI=1S/C9H13N/c1-6-5-7(2)10-9(4)8(6)3/h5H,1-4H3 |
InChI Key |
QBSVEFGWBSANTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


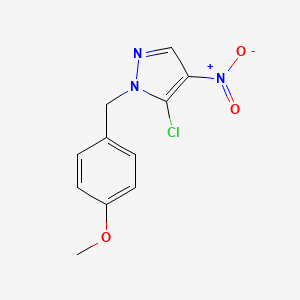

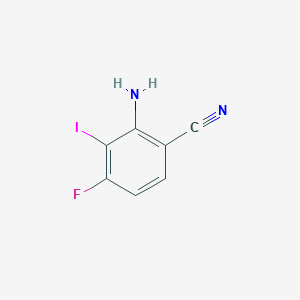


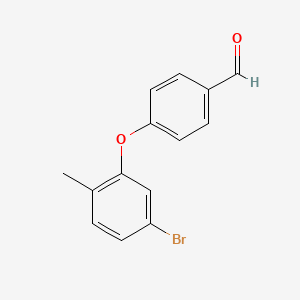
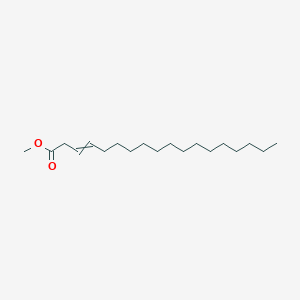
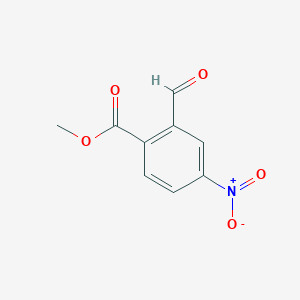
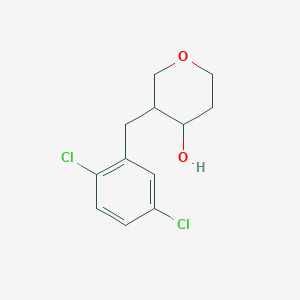

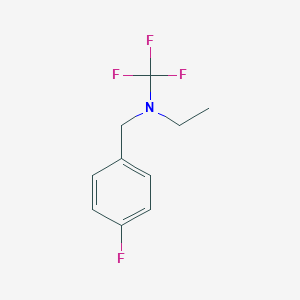
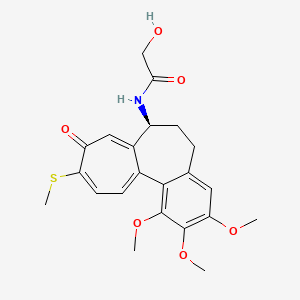

![1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate](/img/structure/B13966301.png)
